Ethyl 2,4-difluoro-5-methylphenylacetate
Overview
Description
Ethyl 2,4-difluoro-5-methylphenylacetate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoro-5-methylphenylacetate typically involves the esterification of 2,4-difluoro-5-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2,4-difluoro-5-methylphenylacetic acid+ethanolH2SO4ethyl 2,4-difluoro-5-methylphenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-5-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2,4-difluoro-5-methylphenylacetic acid.
Reduction: 2,4-difluoro-5-methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-difluoro-5-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-5-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Ethyl 2,4-difluoro-5-methylphenylacetate can be compared with other fluorinated phenylacetate derivatives:
Ethyl 2,4-difluorophenylacetate: Lacks the methyl group at the 5 position, which may affect its reactivity and applications.
Ethyl 2,5-difluoro-4-methylphenylacetate: The position of the fluorine and methyl groups is different, leading to variations in chemical properties.
Ethyl 3,5-difluoro-4-methylphenylacetate: Another isomer with different substitution patterns, affecting its behavior in chemical reactions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
ethyl 2-(2,4-difluoro-5-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-11(14)5-8-4-7(2)9(12)6-10(8)13/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWBTMWDQADBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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